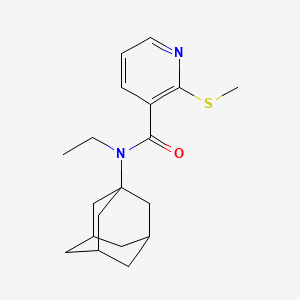
N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide typically involves the reaction of adamantan-1-ylamine with ethyl 2-(methylthio)nicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: Due to its rigid and stable structure, the compound is used in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptidomimetics and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that enhances binding affinity to target proteins. The compound can inhibit enzyme activity, disrupt protein-protein interactions, or modulate signaling pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide is unique due to the presence of the nicotinamide moiety and the methylthio group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with biological targets, making the compound a versatile tool in medicinal chemistry and other research fields.
Properties
CAS No. |
847745-95-3 |
|---|---|
Molecular Formula |
C19H26N2OS |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H26N2OS/c1-3-21(18(22)16-5-4-6-20-17(16)23-2)19-10-13-7-14(11-19)9-15(8-13)12-19/h4-6,13-15H,3,7-12H2,1-2H3 |
InChI Key |
QMHVAAJWMOVYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C1=C(N=CC=C1)SC)C23CC4CC(C2)CC(C4)C3 |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
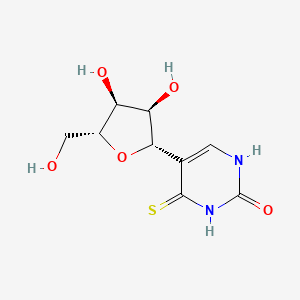
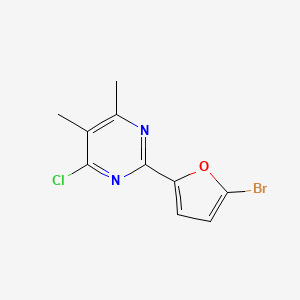

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
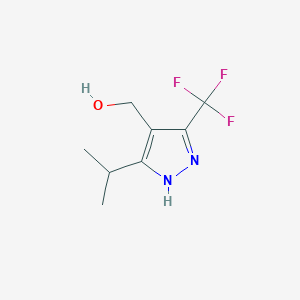
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
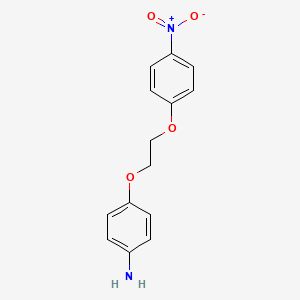
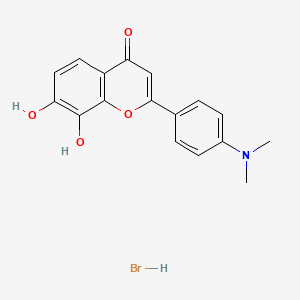
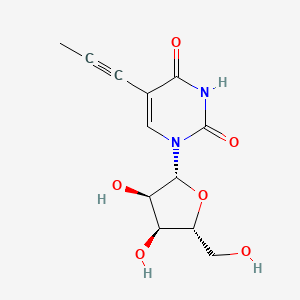
![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
